7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid
Description
Molecular Architecture and Isomeric Considerations
The molecular architecture of this compound centers around a bicyclic heterocyclic framework consisting of a pyrrole ring fused to a pyridine ring in the [2,3-c] configuration. This structural arrangement positions the nitrogen atom of the pyridine ring adjacent to the pyrrole ring fusion, creating a unique electronic environment that significantly influences the compound's chemical properties. The molecular formula C₈H₆N₂O₃ reflects the presence of two nitrogen atoms within the heterocyclic core, along with both carboxylic acid and hydroxy functional groups that contribute to the compound's potential for hydrogen bonding interactions.
The positioning of substituents on the pyrrolopyridine core creates specific geometric constraints that affect molecular conformation. The carboxylic acid group at the 3-position adopts a planar configuration relative to the heterocyclic framework, facilitating conjugation between the carboxyl functionality and the aromatic π-system. The 7-hydroxy substituent introduces additional complexity through its potential for intramolecular hydrogen bonding with neighboring heteroatoms, particularly the pyridine nitrogen, which can stabilize specific conformational arrangements.
Isomeric considerations for this compound system reveal multiple possible regioisomers depending on the relative positions of the hydroxy and carboxylic acid substituents. The [2,3-c] fusion pattern distinguishes this system from related [2,3-b] pyrrolopyridine isomers, which exhibit different electronic properties and reactivity patterns. Comparative analysis with the extensively studied 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid system demonstrates that the [2,3-c] isomer exhibits distinct spectroscopic characteristics and chemical behavior due to the altered positioning of the pyridine nitrogen atom.
Table 1: Molecular Descriptors for Related Pyrrolopyridine Systems
| Compound | Molecular Formula | Molecular Weight | Ring System | Substitution Pattern |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 g/mol | [2,3-c] | 3-carboxylic acid |
| 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 g/mol | [2,3-b] | 3-carboxylic acid |
| 7-hydroxy-1H-indole-3-carboxylic acid | C₉H₇NO₃ | 177.16 g/mol | Indole | 3-carboxylic acid, 7-hydroxy |
X-ray Crystallographic Analysis of Solid-State Conformations
Crystallographic analysis of related pyrrolopyridine systems provides insight into the solid-state conformational preferences that would be expected for this compound. Studies of analogous compounds reveal that the bicyclic heterocyclic core maintains planarity in the crystalline state, with minimal deviation from coplanarity between the pyrrole and pyridine rings. The presence of the carboxylic acid functional group typically results in extensive hydrogen bonding networks within the crystal lattice, influencing both molecular packing and conformational stability.
Examination of crystal structures for related 6-azaindole derivatives demonstrates the tendency for these compounds to adopt specific tautomeric forms in the solid state. The crystallographic data indicates that the equilibrium between different tautomeric forms can be significantly influenced by the solid-state environment, with intermolecular hydrogen bonding playing a crucial role in stabilizing particular conformations. For compounds containing both carboxylic acid and hydroxy substituents, the crystal packing often exhibits dimeric arrangements facilitated by carboxylic acid hydrogen bonding, supplemented by additional interactions involving the hydroxy group.
The melting point data available for related compounds provides indirect evidence of solid-state stability. The parent 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibits a melting point range of 194-195°C, while related 7-azaindole-3-carboxylic acid systems show melting points around 207°C. These thermal stability characteristics suggest that the introduction of hydroxy substitution would likely result in increased intermolecular interactions and potentially higher melting points due to enhanced hydrogen bonding capacity.
Table 2: Crystallographic and Thermal Properties of Related Systems
| Compound | Melting Point | Crystal System | Hydrogen Bonding | Planar Deviation |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 194-195°C | Not reported | Carboxylic acid dimers | Minimal |
| 7-azaindole-3-carboxylic acid | 207°C | Not reported | Carboxylic acid dimers | Minimal |
| 7-hydroxy-1H-indole-3-carboxylic acid | Not reported | Not reported | Mixed OH/COOH | Minimal |
Tautomeric Equilibria and Protonation State Analysis
Tautomeric equilibria represent a critical aspect of pyrrolopyridine chemistry, with significant implications for the structural characterization of this compound. Research on related 6-azaindole systems has revealed the existence of multiple tautomeric forms that can interconvert under various conditions. The presence of multiple nitrogen atoms within the heterocyclic framework creates the possibility for proton migration between different sites, leading to distinct structural isomers with varying electronic properties.
The tautomeric behavior of pyrrolopyridine systems involves primarily the migration of the proton associated with the pyrrole nitrogen. In the case of 6-azaindole derivatives, studies have identified equilibria between N(1)-H and N(6)-H tautomers, with the equilibrium position influenced by both substitution patterns and environmental factors. For the [2,3-c] pyrrolopyridine system under investigation, similar tautomeric possibilities exist, though the altered positioning of the pyridine nitrogen would be expected to influence the relative stability of different tautomeric forms.
The introduction of the 7-hydroxy substituent adds additional complexity to the tautomeric analysis, as this functional group can participate in both intramolecular and intermolecular hydrogen bonding interactions. Theoretical studies suggest that hydroxy substituents in positions adjacent to nitrogen heteroatoms can significantly influence tautomeric equilibria through stabilization of specific forms via hydrogen bonding. The carboxylic acid group at the 3-position further complicates the protonation state analysis, as this functionality can exist in both protonated and deprotonated forms depending on solution conditions.
Table 3: Tautomeric Forms and Protonation States
| Tautomeric Form | Proton Location | Relative Stability | Hydrogen Bonding Pattern |
|---|---|---|---|
| N(1)-H form | Pyrrole nitrogen | Variable | OH···N pyridine interaction |
| N(6)-H form | Pyridine nitrogen | Variable | Altered OH interactions |
| Carboxylate form | Deprotonated COOH | pH dependent | Ionic interactions |
| Neutral form | Protonated COOH | pH dependent | Classical H-bonding |
Computational studies on related systems indicate that the tautomeric equilibrium position can be significantly influenced by the conjugation between substituent groups and the heterocyclic π-system. The carboxylic acid group's ability to participate in conjugation with the pyrrolopyridine core affects the electron density distribution throughout the molecule, potentially stabilizing specific tautomeric forms. Similarly, the 7-hydroxy substituent can engage in conjugation with the aromatic system, further influencing the equilibrium distribution of tautomeric species.
Properties
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival. By inhibiting FGFRs, this compound can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion. It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, this compound affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Biological Activity
Overview
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid (CAS No. 1190317-24-8) is a heterocyclic compound characterized by its unique pyrrolopyridine structure, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₆N₂O₃, with a molecular weight of approximately 178.15 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound acts as an inhibitor of FGFRs, which are critical in various signaling pathways associated with cancer progression. The inhibition of FGFR signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a promising candidate for therapeutic development against tumors that exhibit FGFR overactivity .
Anti-inflammatory and Analgesic Properties
In addition to its anti-cancer potential, derivatives of this compound have shown significant anti-inflammatory and analgesic effects. These properties suggest its utility in treating conditions characterized by inflammation and pain, although specific studies detailing these effects remain limited .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct biological activity. The presence of the hydroxyl and carboxyl groups enhances its interaction with biological targets, particularly FGFRs. Studies have demonstrated that the compound forms hydrogen bonds with specific amino acids within the receptor, increasing its inhibitory potency .
Comparative Analysis with Related Compounds
The following table summarizes key structural similarities and differences between this compound and related compounds:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 0.91 | Methoxy substitution at the 7-position |
| 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | 0.81 | Carboxylic acid at the 4-position |
| 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 0.86 | Different heterocyclic structure |
| 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | 0.80 | Distinct quinoline framework |
This comparison illustrates how the structural attributes of this compound contribute to its unique biological profile compared to similar compounds .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cancer Research : A study demonstrated that analogs of this compound effectively inhibited FGFR signaling pathways in vitro, leading to significant reductions in cancer cell viability .
- Anti-inflammatory Effects : Another investigation reported that derivatives exhibited potent anti-inflammatory activity in animal models, suggesting their potential for developing new anti-inflammatory drugs .
- Synthetic Routes : The synthesis of this compound typically involves efficient one-pot reactions that utilize multiple components, enhancing its accessibility for further research .
Scientific Research Applications
Medicinal Chemistry
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid has been synthesized and evaluated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolopyridines exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the pyrrolopyridine core can enhance cytotoxicity against cancer cell lines, suggesting that 7-hydroxy derivatives may also possess similar activities .
Neuropharmacology
This compound has been investigated for its neuroprotective effects. Studies have shown that pyrrolopyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have highlighted the neuroprotective effects of compounds similar to this compound against oxidative stress-induced neuronal cell death. Such findings underscore the potential for developing neuroprotective drugs based on this scaffold .
Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes linked to metabolic disorders. Its ability to interact with enzyme active sites makes it a candidate for drug development targeting metabolic pathways.
Case Study: Enzyme Inhibition
Research has shown that certain pyrrolopyridine derivatives can inhibit enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes. The inhibition profile of 7-hydroxy derivatives could lead to novel anti-inflammatory agents .
Preparation Methods
Construction of the Pyrrolo[2,3-C]pyridine Core
The pyrrolo[2,3-C]pyridine scaffold is typically synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. One common approach involves:
- Starting Material : Substituted pyridine or pyridine carboxylates.
- Cyclization : Using amine nucleophiles under palladium-catalyzed cross-coupling conditions or base-promoted cyclizations to form the fused pyrrole ring.
For example, the introduction of amino groups at the C4-position via palladium-catalyzed coupling with amines has been demonstrated to be effective. Protection and deprotection strategies (e.g., with 2-(trimethylsilyl)ethoxymethyl chloride and trifluoroacetic acid) are used to control reactivity during the synthesis.
Hydroxylation at the 7-Position
Hydroxylation at the 7-position of the pyrrolo[2,3-C]pyridine ring is typically achieved through selective oxidation reactions or by using hydroxylated starting materials. Specific synthetic details for this step are less commonly reported but may involve:
- Electrophilic aromatic substitution with hydroxylating agents.
- Use of hydroxy-substituted pyridine precursors.
Carboxylation at the 3-Position
The carboxylic acid group at the 3-position is introduced via:
- Esterification : Introduction of ester groups through lithiation and reaction with electrophiles such as ethyl chloroformate.
- Hydrolysis : Conversion of esters to carboxylic acids by basic hydrolysis (e.g., NaOH in ethanol under reflux).
- Amidation : Conversion of carboxylic acids to amides or other derivatives using coupling reagents like carbonyldiimidazole (CDI), 1-hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Representative Synthetic Route Example
A representative synthetic route adapted from related pyrrolo[2,3-b]pyridine derivatives (structurally close to the target compound) is summarized below:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Protection with triisopropylsilyl chloride (TIPSCl), NaH, DMF, 5°C | Protect hydroxyl or amino groups to prevent side reactions |
| 2 | Ortho-lithiation with sec-BuLi, then reaction with ethyl chloroformate, THF, −78°C | Introduce ester group at desired position |
| 3 | Deprotection with tetra-n-butylammonium fluoride (TBAF), THF, room temperature | Remove protecting groups |
| 4 | Basic hydrolysis with NaOH, EtOH, reflux | Convert ester to carboxylic acid |
| 5 | Amidation using CDI, DMF, aqueous NH4OH or coupling reagents (HOBt, EDC), room temperature | Form carboxamide derivatives or finalize carboxylic acid functionality |
| 6 | Palladium-catalyzed coupling with amines under microwave irradiation, DIPEA, n-BuOH or NMP, 150–160°C | Introduce amino substituents at C4-position |
This route allows for the selective introduction of functional groups and modification of the pyrrolo-pyridine core, which can be adapted for the preparation of 7-hydroxy derivatives by using hydroxylated intermediates or post-synthetic hydroxylation.
Stock Solution Preparation and Solubility Considerations
For experimental and formulation purposes, this compound is prepared as stock solutions in various solvents depending on solubility:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.6132 | 1.1226 | 0.5613 |
| 5 | 28.0662 | 5.6132 | 2.8066 |
| 10 | 56.1325 | 11.2265 | 5.6132 |
Solvents such as DMSO are commonly used for stock solutions, with further dilution in PEG300, Tween 80, corn oil, or water for in vivo formulations.
Research Findings and Optimization Notes
- The introduction of substituents at the C4 and C5 positions of the pyrrolo ring significantly affects biological activity and synthetic accessibility.
- Protection and deprotection steps are crucial to achieve selective functionalization without side reactions.
- Microwave-assisted synthesis enhances reaction rates and yields for amination steps.
- The use of palladium catalysts with appropriate ligands facilitates selective C–N bond formation.
- Hydrolysis and amidation steps allow for versatile modifications of the carboxylic acid moiety, enabling optimization of solubility and biological properties.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Protection | TIPSCl, NaH, DMF, 5°C | Protect reactive groups |
| Ortho-lithiation & Esterification | sec-BuLi, ethyl chloroformate, THF, −78°C | Introduce ester group |
| Deprotection | TBAF, THF, room temperature | Remove protecting groups |
| Hydrolysis | NaOH, EtOH, reflux | Convert ester to acid |
| Amidation | CDI, HOBt, EDC, NH4OH, DMF | Form amide derivatives |
| Amination | Palladium catalyst, amines, microwave, DIPEA, n-BuOH/NMP, 150–160°C | Introduce amino substituent |
Q & A
Q. What are the common synthetic routes for 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step protocols, including ring formation, functional group protection, and selective oxidation. For example, analogous pyrrolo-pyridine carboxylic acids are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nitration followed by reduction (Scheme 5, ). Protection of the carboxylic acid group using tert-butyl or methyl esters is common to prevent side reactions during subsequent steps. Post-synthesis, acidic or basic hydrolysis can regenerate the free carboxylic acid .
Q. How is the structure and purity of this compound characterized?
Key analytical methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.5–8.7 ppm, carboxylic acid protons at δ 12–14 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z 311.1 for a related compound) and detects impurities .
- HPLC : Quantifies purity (e.g., 97.34% purity achieved via reverse-phase chromatography) .
Advanced Research Questions
Q. How can the hydroxy and carboxylic acid groups be selectively functionalized for structure-activity relationship (SAR) studies?
- Carboxylic acid derivatization : Convert to amides via coupling reagents (e.g., EDC/HOBt) with amines, as shown in General Procedure F1 for amide formation .
- Hydroxy group modification : Protect with acetyl or silyl groups to enable regioselective alkylation or arylation. For example, Mitsunobu reactions can introduce alkyl chains .
- Parallel synthesis : Use combinatorial libraries to explore substituent effects on bioactivity .
Q. What are the key considerations in designing derivatives for enhanced biological activity?
- Bioisosteric replacement : Substitute the hydroxy group with bioisosteres like fluorine or trifluoromethyl (e.g., 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine showed improved metabolic stability ).
- Electron-withdrawing/donating groups : Modulate electron density at the pyrrolo-pyridine core to influence binding affinity. Nitro or methoxy groups are commonly tested .
- Solubility optimization : Introduce polar groups (e.g., morpholine, piperazine) via the carboxylic acid or hydroxy positions to improve pharmacokinetics .
Q. How do tautomerism and protonation states affect the compound’s reactivity and stability?
The pyrrolo-pyridine system exhibits tautomerism, influencing its acidity and hydrogen-bonding capacity. Computational studies (e.g., DFT calculations) predict dominant tautomers under physiological pH. For instance, the 7-hydroxy group may exist in keto-enol equilibrium, affecting interactions with target proteins . Stability studies under varying pH and temperature conditions are critical for formulation .
Q. What computational methods predict the binding affinity of derivatives to target proteins?
- Molecular docking : Uses software like AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs) .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs .
- MD simulations : Assess dynamic binding behavior over time, particularly for flexible targets .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
The compound’s polarity and tautomerism complicate crystallization. Strategies include:
- Co-crystallization with stabilizing agents (e.g., divalent cations).
- Use of high-boiling solvents (e.g., DMSO) to slow crystal growth .
- Derivatives with bromine or heavy atoms enhance diffraction quality (e.g., 3-bromo analogs ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
